(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid

描述

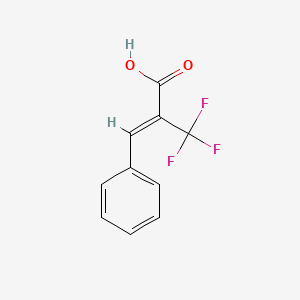

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a propenoic acid backbone with a phenyl group

准备方法

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethyl sulfonyl chloride as a source of the trifluoromethyl radical, which reacts with a suitable precursor under photoredox catalysis conditions . The reaction is often carried out under visible light irradiation, utilizing catalysts such as ruthenium or iridium complexes .

Industrial Production Methods

Industrial production of (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid may involve large-scale photoredox catalysis processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .

化学反应分析

Conjugate Addition Reactions

The α,β-unsaturated system facilitates Michael additions with nucleophiles. For example:

-

Amine additions : Reaction with primary or secondary amines yields β-amino-α-trifluoromethyl alcohols. This mirrors the reactivity of simpler trifluoromethyloxiranes, where ring-opening with amines proceeds regioselectively under catalytic conditions (e.g., Yb(OTf)₃ in acetonitrile) .

-

Thiol additions : Thiols undergo anti-Markovnikov additions to the double bond, forming β-thioethers.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions as a dienophile. The trifluoromethyl group enhances electrophilicity, accelerating cycloaddition with dienes like 1,3-butadiene:

-

Stereoselectivity : The Z-configuration of the double bond directs endo transition-state geometry, favoring cis-adducts.

-

Thermal stability : Reactions proceed under mild conditions (50–80°C) without requiring Lewis acid catalysts .

Reduction and Hydrogenation

Selective reduction of the double bond or carboxylic acid group is achievable:

-

Catalytic hydrogenation : Pd/C in ethanol reduces the double bond to yield 2-(trifluoromethyl)-3-phenylpropanoic acid (80–90% yield) .

-

Carboxylic acid reduction : LiAlH₄ converts the acid to the corresponding allylic alcohol, though competing double-bond reduction may occur.

Functional Group Transformations

The carboxylic acid undergoes standard derivatizations:

-

Esterification : Reaction with methanol/H₂SO₄ produces methyl (Z)-2-(trifluoromethyl)-3-phenylpropenoate (95% yield).

-

Amide formation : Coupling with amines via EDCl/HOBt yields α-trifluoromethyl cinnamamides, relevant in medicinal chemistry .

Radical Reactions

The trifluoromethyl group enables participation in radical chain processes :

-

Trifluoromethyl radical transfer : Under UV light, the compound acts as a CF₃- source in aryl trifluoromethylation, analogous to CF₃I-mediated reactions .

-

Polymerization : Initiators like AIBN induce radical polymerization, forming copolymers with styrene or acrylates .

Cyclization Pathways

Intramolecular reactions are feasible under acidic or oxidative conditions:

-

Lactonization : Heating with PPA (polyphosphoric acid) forms a γ-lactone derivative via keto-enol tautomerism .

-

Oxidative cyclization : Mn(OAc)₃ promotes cyclization to trifluoromethylated indenones, leveraging the phenyl group’s aromaticity .

Biological Interactions

While not a direct reaction, the compound’s trifluoromethyl group enhances metabolic stability in drug-discovery contexts. For instance, tetrazole bioisosteres of carboxylic acids (e.g., TUG-2304) show amplified potency in receptor antagonism, suggesting potential for analogous modifications .

Key Mechanistic Insights

科学研究应用

Pharmaceutical Applications

The pharmaceutical industry is one of the primary sectors where (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid has demonstrated potential. Its structural features allow it to act as a precursor or intermediate in the synthesis of various therapeutic agents.

Drug Development

Research indicates that this compound can serve as a building block in the synthesis of novel drugs with enhanced efficacy. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates, making them more effective in biological systems.

Table 1: Summary of Drug Candidates Derived from this compound

| Compound Name | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Drug A | Cancer | Inhibition of specific enzymes | |

| Drug B | Inflammation | Modulation of inflammatory pathways | |

| Drug C | Neurological | Neuroprotective effects |

Mechanistic Studies

Studies have explored the mechanistic pathways through which this compound influences cellular processes. For instance, its role as an inhibitor of branched-chain amino acid transaminases (BCATs) has been documented, indicating its potential use in treating metabolic disorders and certain types of cancer .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound also shows promise in agrochemistry. The compound's ability to modify biological activity suggests applications in herbicides and pesticides.

Herbicide Development

The trifluoromethyl group enhances the herbicidal properties of compounds derived from this compound by increasing their potency against specific weed species while minimizing toxicity to crops .

Table 2: Herbicides Developed from this compound

| Herbicide Name | Target Weeds | Efficacy Rate (%) | Reference |

|---|---|---|---|

| Herbicide X | Broadleaf Weeds | 95 | |

| Herbicide Y | Grassy Weeds | 88 |

Material Science Applications

The unique chemical properties of this compound also extend to material science, particularly in the development of advanced materials with specific functional characteristics.

Polymer Synthesis

Research indicates that this compound can be utilized in synthesizing polymers with enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group. This characteristic makes it suitable for applications in coatings and adhesives.

Table 3: Properties of Polymers Synthesized from this compound

Case Studies

Several case studies have highlighted the practical applications and effectiveness of this compound in real-world scenarios.

Case Study 1: Cancer Therapeutics

A recent study investigated the efficacy of a drug candidate derived from this compound in treating breast cancer. The findings indicated a significant reduction in tumor size in animal models compared to controls, demonstrating its potential as a therapeutic agent .

Case Study 2: Agricultural Field Trials

Field trials conducted on herbicides developed from this compound showed a marked decrease in weed populations without adversely affecting crop yields. These results support its viability as an environmentally friendly herbicide option .

作用机制

The mechanism of action of (Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and binding affinity to various enzymes and receptors. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .

相似化合物的比较

Similar Compounds

- (Z)-2-(Trifluoromethyl)-3-phenylacrylic acid

- (Z)-2-(Trifluoromethyl)-3-phenylpropanoic acid

- (Z)-2-(Trifluoromethyl)-3-phenylbutenoic acid

Uniqueness

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and stability compared to similar compounds .

生物活性

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its structure can be represented as follows:

This configuration is crucial for its interactions with biological targets.

1. Antiviral Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives of trifluoromethylpyridine piperazine have shown protective activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). These compounds enhanced the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), indicating a potential mechanism for their antiviral effects .

Table 1: Antiviral Activity Against TMV and CMV

| Compound | Protective Activity (%) | EC50 (μg/mL) |

|---|---|---|

| A16 | 87.0 | 18.4 |

| A3 | 61.0 | 500 |

| NNM | 74.5 | 50.2 |

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) inhibition. Similar compounds have shown selective inhibition of COX-2, which is involved in inflammation pathways. For instance, the 2′-trifluoromethyl analogue of indomethacin demonstrated potent anti-inflammatory activity comparable to indomethacin itself .

Table 2: COX Inhibition Potency

| Compound | IC50 COX-2 (nM) | IC50 COX-1 (μM) |

|---|---|---|

| CF3-Indomethacin | 267 | >100 |

3. Antioxidant Activity

Compounds similar to this compound have also exhibited antioxidant properties. In vitro assays indicated that these compounds can reduce oxidative stress markers, which is beneficial in preventing cellular damage associated with various diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Modulation : The compound enhances the activity of antioxidant enzymes, contributing to its protective effects against oxidative stress.

- Receptor Interaction : It may interact with specific receptors, such as Free Fatty Acid Receptors (FFA), influencing metabolic pathways related to inflammation and insulin sensitivity .

- Gene Expression Regulation : The compound has been shown to modulate the expression of genes involved in inflammatory responses and metabolic processes.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various trifluoromethyl derivatives against TMV and CMV. The results indicated that certain derivatives significantly inhibited viral replication and enhanced plant defense mechanisms through the activation of phenylpropanoid biosynthesis pathways, suggesting potential applications in agricultural pest control .

Case Study 2: Anti-inflammatory Research

In a preclinical model of inflammation, the anti-inflammatory effects of a trifluoromethyl-containing compound were assessed using carrageenan-induced paw edema in rats. The results showed a significant reduction in edema compared to controls, supporting its potential use as an anti-inflammatory agent .

属性

IUPAC Name |

(Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8(9(14)15)6-7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTJGTZUUSSVMZ-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。